molecular formula C18H19N3O5S B2635985 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851988-00-6

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B2635985
CAS No.: 851988-00-6
M. Wt: 389.43
InChI Key: UXYLZGHCVQHHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzohydrazide. The reaction is carried out in the presence of a suitable condensing agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild reaction conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. One such method includes the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .

Chemical Reactions Analysis

Types of Reactions

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, hydrazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide include:

Uniqueness

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzohydrazide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-23-11-6-5-10(9-14(11)26-4)17(22)20-21-18-19-15-12(24-2)7-8-13(25-3)16(15)27-18/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYLZGHCVQHHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.